molecular formula C6H10O3 B118098 Prop-1-en-2-yl 2-hydroxypropanoate CAS No. 146052-66-6

Prop-1-en-2-yl 2-hydroxypropanoate

Cat. No.: B118098
CAS No.: 146052-66-6
M. Wt: 130.14 g/mol
InChI Key: TYSWCCXRNAGISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prop-1-en-2-yl 2-hydroxypropanoate is an ester derived from lactic acid (2-hydroxypropanoic acid) and prop-1-en-2-ol (allyl alcohol). The compound features a hydroxyl group on the α-carbon of the propanoate moiety and an unsaturated allyl group (CH₂=CH-CH₂-) as the esterifying alcohol.

Properties

CAS No.

146052-66-6

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

prop-1-en-2-yl 2-hydroxypropanoate

InChI

InChI=1S/C6H10O3/c1-4(2)9-6(8)5(3)7/h5,7H,1H2,2-3H3

InChI Key

TYSWCCXRNAGISP-UHFFFAOYSA-N

SMILES

CC(C(=O)OC(=C)C)O

Canonical SMILES

CC(C(=O)OC(=C)C)O

Synonyms

Propanoic acid, 2-hydroxy-, 1-methylethenyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Prop-1-en-2-yl 2-hydroxypropanoate, their sources, applications, and biological activities based on the provided evidence:

Compound Name Structure Source Application/Activity Reference
Ethyl 2-hydroxypropanoate Ethyl ester of lactic acid Yeast cultures (8-15 days old) Antennally active volatile; detected in aging yeast media, linked to olfactory responses in insects .
Potassium 2-hydroxypropanoate Potassium salt of lactic acid Synthetic production (food additive) Used as a preservative and acidity regulator; JECFA-listed with "ADI not limited" .
2-(1H-Indol-3-yl)ethyl 2-hydroxypropanoate Indole-ethyl ester of lactic acid Marine sponge-derived yeast (Pichia membranifaciens) Weak DPPH radical scavenging activity (antioxidant potential) .
Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate Benzophenone-lactate hybrid Roots of Ranunculus ternatus Anti-tuberculosis activity; enhanced efficacy in combination with gallic acid .
Methyl 2-(hydroxymethyl) octanoate Methyl ester with hydroxylated side chain Natural product isolation Anti-ulcerogenic activity (95.4% protection in rodent models) .

Key Structural and Functional Differences

Ethyl 2-hydroxypropanoate vs. This compound Ethyl 2-hydroxypropanoate is saturated and less reactive due to the absence of an allyl group. It is produced in aging yeast cultures and functions as a volatile signaling molecule in ecosystems .

Potassium 2-hydroxypropanoate Unlike the ester form, this salt is water-soluble and non-volatile, making it suitable for food preservation and pharmaceutical formulations .

Benzophenone-Lactate Hybrids These compounds combine lactic acid with polyphenolic structures, enabling dual functionality (e.g., anti-tuberculosis and antioxidant effects) .

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